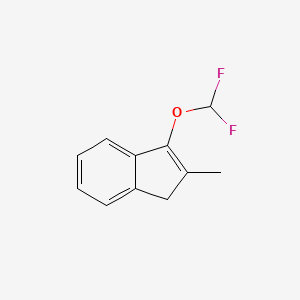![molecular formula C13H30O3Si B12613603 (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol CAS No. 919521-43-0](/img/structure/B12613603.png)
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol is an organic compound featuring a tert-butyl(dimethyl)silyl group attached to a heptane-1,3-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TBAF in THF (tetrahydrofuran) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl-protected compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol serves as a versatile intermediate for the preparation of more complex molecules. Its silyl-protected hydroxyl groups provide stability and selectivity in multi-step synthetic routes.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its stability under various conditions makes it a valuable building block in medicinal chemistry.
Medicine
In medicinal chemistry, this compound is utilized in the development of drug candidates, particularly those requiring selective protection and deprotection of hydroxyl groups.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
Compared to similar compounds, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol offers a unique combination of steric protection and reactivity. The tert-butyl(dimethyl)silyl group provides greater steric hindrance than trimethylsilyl groups, making it more effective in protecting sensitive hydroxyl groups during complex synthetic routes.
Eigenschaften
CAS-Nummer |
919521-43-0 |
|---|---|
Molekularformel |
C13H30O3Si |
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
(3R)-7-[tert-butyl(dimethyl)silyl]oxyheptane-1,3-diol |
InChI |
InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-11-7-6-8-12(15)9-10-14/h12,14-15H,6-11H2,1-5H3/t12-/m1/s1 |
InChI-Schlüssel |
SGLUIJXFDZYDGS-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CCO)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCC(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


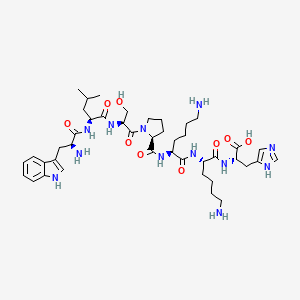
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
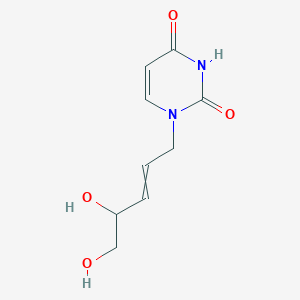

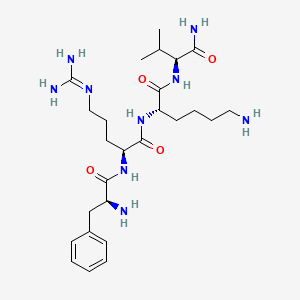
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)

![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
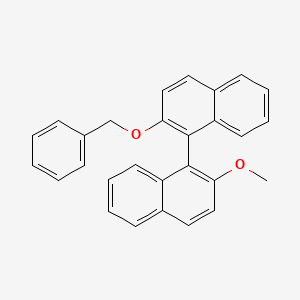

![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
